molecular formula C14H23BrN4O2 B1394319 tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate CAS No. 877401-28-0

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Cat. No. B1394319
M. Wt: 359.26 g/mol
InChI Key: PFLCIYJSLBANSD-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate” is a chemical compound. It is an important intermediate in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Another study discussed the synthesis of a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Biologically Active Compounds : A derivative of tert-Butyl piperazine-1-carboxylate, specifically tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in the synthesis of biologically active compounds such as crizotinib (Kong et al., 2016).

  • Synthesis and X-ray Diffraction Analysis : The synthesis of various derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, involves condensation reactions and is characterized by spectroscopic methods and X-ray diffraction studies. Such derivatives have shown potential in applications like antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Crystal Structure Analysis : The crystal and molecular structures of various tert-butyl piperazine-1-carboxylate derivatives have been reported, providing insights into their chemical properties and potential applications in pharmaceuticals (Mamat et al., 2012).

Biological Evaluation

  • Antibacterial and Antifungal Activities : Some derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and evaluated for their antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

  • Pharmacologically Useful Cores : Certain sterically congested piperazine derivatives, like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, have been synthesized and identified as pharmacologically useful cores, demonstrating the compound's potential in drug development (Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-[2-(4-bromopyrazol-1-yl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrN4O2/c1-14(2,3)21-13(20)18-7-4-17(5-8-18)6-9-19-11-12(15)10-16-19/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLCIYJSLBANSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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